Cas no 924725-40-6 ([(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate structure](https://ja.kuujia.com/scimg/cas/924725-40-6x500.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate 化学的及び物理的性質
名前と識別子
-
- [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
- EN300-26582424
- [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
- AKOS001268873
- 924725-40-6
- Z17347697
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
-
- インチ: 1S/C19H25N3O5S/c1-14(2)19(4,13-20)22-17(23)12-27-18(24)11-21-28(25,26)10-9-16-7-5-15(3)6-8-16/h5-10,14,21H,11-12H2,1-4H3,(H,22,23)/b10-9+
- InChIKey: NBOIQCGHZGTMFI-MDZDMXLPSA-N
- SMILES: S(/C=C/C1C=CC(C)=CC=1)(NCC(=O)OCC(NC(C#N)(C)C(C)C)=O)(=O)=O
計算された属性
- 精确分子量: 407.15149208g/mol
- 同位素质量: 407.15149208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 10
- 複雑さ: 724
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- XLogP3: 2.3
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582424-1.0g |
924725-40-6 | 1g |
$0.0 | 2023-05-31 | |||
Enamine | EN300-26582424-0.05g |
[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate |
924725-40-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetateに関する追加情報
Compound CAS No. 924725-40-6: [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
The compound with CAS No. 924725-40-6, named as [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has been the subject of recent research due to its unique structural features and promising biological activities. The molecule consists of a cyano group attached to a dimethylpropyl chain, which is further linked to a carbamoyl group. This carbamoyl group is connected to a methyl ester moiety, which in turn is attached to an ethenesulfonamido group substituted with a 4-methylphenyl ring.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, esterifications, and possibly some form of coupling reactions. The presence of the cyano group suggests that this compound might exhibit nitrile-related reactivity, while the sulfonamido group could contribute to its solubility and bioavailability. Recent studies have highlighted the importance of such structures in drug design, particularly in the development of sulfonamide-based inhibitors for various enzyme targets.
In terms of applications, this compound could serve as a lead molecule in medicinal chemistry for targeting specific biological pathways. For instance, the sulfonamido group is known to interact with certain protein residues, making it a valuable component in designing inhibitors for kinases or other enzymes. Additionally, the presence of the cyano group might enhance the molecule's ability to participate in hydrogen bonding or other non-covalent interactions, which are critical for binding affinity.
Recent advancements in computational chemistry have allowed researchers to model the behavior of such compounds at atomic levels. By employing techniques like molecular docking and dynamics simulations, scientists can predict how this compound might bind to its target proteins and optimize its structure for better efficacy. These studies are particularly relevant given the increasing emphasis on personalized medicine and the need for highly specific therapeutic agents.
The structural complexity of CAS No. 924725-40-6 also makes it a candidate for exploring new synthetic methodologies. For example, the synthesis of such molecules often requires precise control over stereochemistry and regioselectivity. Innovations in catalytic processes and green chemistry could further enhance the efficiency and sustainability of producing such compounds on an industrial scale.
In conclusion, CAS No. 924725-40-6 represents a sophisticated organic molecule with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it an interesting subject for both fundamental research and applied development. As scientific understanding continues to grow, this compound may pave the way for novel therapeutic strategies and advanced materials.
924725-40-6 ([(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate) Related Products
- 942189-34-6((R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid)
- 1365963-49-0(2-Chloro-N-4-(piperidin-1-ylcarbonyl)-phenylacetamide)
- 1599617-08-9(6-(Thiomorpholin-4-yl)pyridazin-3-amine)
- 1203585-46-9(2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE)
- 326878-37-9(2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid)
- 2229634-12-0(1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 1499558-36-9((1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol)
- 1261993-66-1(4-(5-Formylthiophen-2-YL)-2-hydroxypyridine)
- 2228718-07-6(methyl2-(2,4,5-trifluorophenyl)propan-2-ylamine)
- 1361655-10-8(3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol)




